molecular formula C16H11BrN2O2 B560633 Anle138b CAS No. 882697-00-9

Anle138b

Cat. No.: B560633
CAS No.: 882697-00-9
M. Wt: 343.17 g/mol
InChI Key: RCQIIBJSUWYYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anle138b is a clinical drug candidate that has shown efficacy in reducing tau aggregates and rescuing disease phenotypes in neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and prion diseases . It is an oligomeric aggregation inhibitor that inhibits the formation of pathological prion protein (PrPSc) and α-synuclein aggregates in vitro . This compound prevents the accumulation of PrPSc in the brain and spleen, and prolongs the survival of prion-infected mice .


Molecular Structure Analysis

This compound binds in a cavity of lipidic α-synuclein fibrils . The interaction between α-synuclein fibrils and this compound was investigated using nuclear magnetic resonance spectroscopy and the cryogenic electron microscopy structure of α-synuclein fibrils grown in the presence of lipids . This compound was located within a cavity formed between two β-strands .


Chemical Reactions Analysis

This compound shows structure-dependent binding to pathological aggregates and strongly inhibits the formation of pathological oligomers in vitro and in vivo for both prion protein and α-synuclein . It interferes with α-synuclein oligomerization in vitro, inhibiting pore formation in membranes as well as cytochrome c leakage from mitochondria and depopulating α-synuclein aggregates in vivo .

Scientific Research Applications

  • Anle138b as a Treatment for Alzheimer's Disease : A study by Martínez Hernández et al. (2017) demonstrated that oral administration of this compound could restore hippocampal synaptic and transcriptional plasticity, as well as spatial memory in a mouse model for Alzheimer's disease. The compound was effective when given before or after the onset of pathology. It is believed that this compound blocks the activity of conducting Aβ pores without altering the membrane-embedded Aβ-oligomer structure.

  • Inhibiting Oligomeric Aggregate Formation : Matthes et al. (2017) in their study published in "ACS Chemical Neuroscience" explained that this compound is a known inhibitor of oligomeric aggregate formation in vitro and in vivo, making it a promising drug candidate for interfering with neurodegenerative processes. Their research focused on understanding the atomistic details of this compound’s inhibition mechanism through molecular dynamics simulations, showing that this compound reduces intermolecular hydrogen bonds and prevents the formation of ordered β-sheet structures in amyloidogenic peptides and proteins (Matthes et al., 2017).

  • Broad-Spectrum Activity in Neurodegenerative Diseases : Wagner et al. (2013) reported that this compound, as an oligomer modulator, can be a disease-modifying therapy for various neurodegenerative diseases like prion and Parkinson’s disease. Their study found that this compound inhibited the formation of pathological aggregates of prion protein and α-synuclein. It was effective against multiple prion strains and showed no detectable toxicity at therapeutic doses, with excellent oral bioavailability and blood-brain-barrier penetration. This suggests that this compound has the potential for broad-spectrum activity in the treatment of different protein aggregation diseases (Wagner et al., 2013).

Mechanism of Action

Target of Action

Anle138b, a small molecule, primarily targets pathological aggregates of proteins such as tau and α-synuclein . These proteins are associated with neurodegenerative diseases like Alzheimer’s disease (AD), Parkinson’s disease (PD), and prion diseases . The compound has shown efficacy in reducing tau aggregates and rescuing AD disease phenotypes . It also binds to α-synuclein aggregates .

Mode of Action

This compound operates by blocking the formation of pathological aggregates of prion protein (PrPSc) and α-synuclein (α-syn), which are deposited in PD and other synucleinopathies . It shows structure-dependent binding to pathological aggregates and strongly inhibits the formation of pathological oligomers both in vitro and in vivo . The compound’s action involves several processes key to AD progression, including cholesterol homeostasis and neuroinflammation .

Biochemical Pathways

This compound affects several biochemical pathways. Significant pathways include the “Superpathway of cholesterol biosynthesis” and "Granulocyte adhesion and diapedesis" . The compound infers differential activity of SREBF1/2 (involved in cholesterol regulation) and mediators of the inflammatory response such as NFKB1 and RELA . These processes are independent of tau pathology and thus represent the direct action of the compound in the cellular system .

Pharmacokinetics

This compound has excellent oral bioavailability and blood-brain-barrier penetration . The pharmacokinetics of this compound in Parkinson’s disease patients was found to be comparable to that observed in healthy volunteers . The compound was safe and well-tolerated when administered for 7-28 days .

Result of Action

This compound strongly inhibits oligomer accumulation, neuronal degeneration, and disease progression in vivo . It has shown strong disease-modifying effects in animal models of synucleinopathies . In vitro, this compound was found to inhibit tau aggregation and propagation by 50% and 40%, compared to DMSO control .

Action Environment

The action of this compound is influenced by the environment within the cellular system. For instance, the compound’s effect on cholesterol homeostasis and neuroinflammation was observed in this compound-treated unseeded neurons .

Future Directions

The favourable safety and PK profile of Anle138b in doses resulting in exposures above the fully effective plasma level in a mouse Parkinson model warrant further clinical trials in patients with synucleinopathies . The development of future molecular interventions aiming to reduce tau pathology in AD patients is enabled by feasible hypotheses for the potential mechanism of action of this compound .

Biochemical Analysis

Biochemical Properties

Anle138b has been found to block the formation of pathological aggregates of prion protein (PrPSc) and α-synuclein (α-syn) in vitro . It shows structure-dependent binding to pathological aggregates .

Cellular Effects

This compound has been observed to strongly inhibit oligomer accumulation, neuronal degeneration, and disease progression in vivo . It has also been found to inhibit tau aggregation and propagation in cellular models .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the formation of pathological oligomers of prion protein and α-synuclein . It shows structure-dependent binding to these pathological aggregates .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to reverse metabolic decline during treatment, whereas without treatment, ongoing deterioration is observed . It has been found to be safe and well-tolerated even at high doses .

Dosage Effects in Animal Models

In animal models, this compound has shown strong disease-modifying effects . It has been found to be safe and well-tolerated even at high doses, with exposure concentrations comparable to levels showing therapeutic activity in animal models .

Metabolic Pathways

This compound has been found to involve several processes key to disease progression, including cholesterol homeostasis and neuroinflammation . It has been suggested that this compound modulates pathways related to these processes .

Transport and Distribution

This compound has excellent oral bioavailability and blood-brain-barrier penetration . This suggests that it is effectively transported and distributed within cells and tissues.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-12-3-1-2-10(6-12)13-8-14(19-18-13)11-4-5-15-16(7-11)21-9-20-15/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQIIBJSUWYYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

There is evidence that anle138b blocks the activity of conducting Aβ pores without changing the membrane embedded Aβ-oligomer structure.
Record name anle138b
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13927
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

882697-00-9
Record name Emrusolmin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882697009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name anle138b
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13927
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(2H-1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMRUSOLMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7WRA77JET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of anle138b?

A1: this compound is an inhibitor of oligomeric aggregate formation. [, ] It preferentially interacts with partially disordered and dynamical aggregate structures, effectively blocking interpeptide main chain interactions. [] This prevents the spontaneous formation of ordered β-sheet structures, particularly those with out-of-register antiparallel β-strands, a hallmark of toxic oligomers. []

Q2: Does this compound bind to monomers or aggregates of amyloidogenic proteins?

A2: Research suggests that this compound preferentially binds to oligomeric aggregates rather than monomers. [, ] This selectivity for oligomers is a crucial aspect of its therapeutic potential. []

Q3: What are the downstream effects of this compound's inhibitory action?

A3: By inhibiting oligomer formation, this compound can rescue disease phenotypes in animal models. [] For instance, it restores hippocampal synaptic and transcriptional plasticity and improves spatial memory in a mouse model of Alzheimer's disease. [] It also prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy. []

Q4: How does this compound impact α-synuclein aggregates and dopamine neuron function?

A4: In a Parkinson's disease model, this compound treatment reduced the inner density of α-synuclein aggregates and increased dispersed, small α-synuclein species. [] This depopulation of aggregates was associated with restored striatal dopamine release and prevention of dopaminergic cell death, suggesting a potential therapeutic approach for Parkinson's disease. []

Q5: Does this compound affect the membrane-embedded structure of amyloid-beta (Aβ) oligomers?

A5: Research suggests that this compound blocks the activity of Aβ pores without altering the membrane-embedded structure of Aβ oligomers. [] This suggests its potential as a therapeutic agent targeting the functional aspects of Aβ toxicity. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C18H13BrN2O2 and its molecular weight is 373.22 g/mol. []

Q7: What spectroscopic data is available for this compound?

A7: this compound exhibits fluorescence, particularly when bound to protein aggregates. [, ] Studies utilizing fluorescence spectroscopy have provided insights into its binding stoichiometry with α-synuclein and hTau46 fibrils, revealing strong binding affinity. [, ] Furthermore, time-resolved fluorescence spectroscopy has been used to study the photophysical properties of this compound and its interactions with amyloid fibrils. []

Q8: Have computational methods been employed to study this compound?

A8: Yes, molecular docking studies have been conducted to investigate the interactions between this compound and α-synuclein oligomers. [] These studies showed increasing binding affinity of this compound with higher-order oligomers, providing insights into its oligomer-specific action. []

Q9: Has molecular dynamics been used to understand this compound's mode of action?

A9: All-atom molecular dynamics simulations, spanning multi-microsecond timescales, have been crucial in elucidating this compound's mode of action. [] These simulations, performed on dimeric to tetrameric aggregates of amyloidogenic proteins, revealed the compound's impact on intermolecular hydrogen bonding and conformational dynamics within the aggregates. []

Q10: How does the structure of this compound contribute to its activity?

A10: The pyrazole moiety of this compound is crucial for its interaction with disordered aggregate structures. [] Modifications to this moiety or its spatial orientation can significantly impact its inhibitory activity. [, ]

Q11: Is there a structurally similar compound with different activity?

A11: Anle234b, a compound structurally very similar to this compound, was found to be inactive in in vitro experiments. [] Molecular dynamics simulations demonstrated that its hydrogen bonding capabilities are autoinhibited due to steric effects imposed by its molecular geometry, highlighting the importance of subtle structural differences for activity. []

Q12: What is known about the pharmacokinetics of this compound?

A12: A Phase 1a clinical trial has been conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy subjects. [] This study demonstrated that this compound reaches exposure levels sufficient for therapeutic efficacy in a murine Parkinson's disease model. []

Q13: Does this compound cross the blood-brain barrier?

A13: Yes, this compound demonstrates good brain penetration, a critical factor for its potential efficacy in treating neurodegenerative diseases. [, ] This property allows it to reach its target in the brain and exert its therapeutic effects. []

Q14: Has this compound shown efficacy in preclinical models of disease?

A14: this compound has demonstrated promising preclinical results in various animal models of neurodegenerative diseases, including prion disease, [, , , , ] Parkinson's disease, [, , ] Alzheimer's disease, [, , , ] and multiple system atrophy. [, ]

Q15: What are the key findings from this compound studies in animal models?

A15: this compound has been shown to:

  • Prolong survival in prion-infected mice [, , ]
  • Reduce neurodegeneration in mouse models of Parkinson's disease [, ]
  • Improve cognitive function in Alzheimer's disease mouse models []
  • Ameliorate motor deficits in a mouse model of multiple system atrophy []

Q16: Have any clinical trials been initiated for this compound?

A16: Yes, this compound has entered clinical trials for the treatment of Parkinson's disease and multiple system atrophy. [, ] A phase 1a clinical trial has been completed, assessing its safety, tolerability, and pharmacokinetics in healthy volunteers. []

Q17: Has resistance to this compound been observed?

A17: While this compound has shown promise, studies have reported the emergence of drug-resistant prion strains during prolonged treatment. [, ] Combination therapies, including this compound, have been investigated to address this issue. [, ]

Q18: What is known about the safety profile of this compound?

A19: Phase 1a clinical trials have been conducted to evaluate the safety and tolerability of single and multiple doses of this compound in healthy individuals. [] While detailed results are pending full publication, the available data suggests an acceptable safety profile for early-phase clinical development. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.